molecular formula C16H12N2O3 B5768819 N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-phenylacetamide CAS No. 326902-41-4

N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-phenylacetamide

Cat. No.: B5768819
CAS No.: 326902-41-4
M. Wt: 280.28 g/mol
InChI Key: GECBRYOXGAPTBT-UHFFFAOYSA-N
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Description

N-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-phenylacetamide is a phthalimide-derived compound with the molecular formula C₁₆H₁₂N₂O₃ and a molecular weight of 280.283 g/mol . Its structure features a phenylacetamide group linked to the nitrogen atom of a 1,3-dioxoisoindole (phthalimide) core. This compound is part of a broader class of isoindole-1,3-dione derivatives, which are known for their diverse pharmacological applications, including anti-inflammatory, analgesic, and anti-sickle cell anemia properties. Key identifiers include the ChemSpider ID 708111 and CAS Registry Number 326902-41-4 .

Properties

IUPAC Name

N-(1,3-dioxoisoindol-2-yl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c19-14(10-11-6-2-1-3-7-11)17-18-15(20)12-8-4-5-9-13(12)16(18)21/h1-9H,10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GECBRYOXGAPTBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355617
Record name Benzeneacetamide, N-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24806929
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

326902-41-4
Record name Benzeneacetamide, N-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-phenylacetamide typically involves the reaction of phthalic anhydride with an appropriate amine. The reaction conditions often include heating the reactants in a suitable solvent, such as acetic acid or toluene, to facilitate the formation of the imide ring. The reaction can be catalyzed by acids or bases, depending on the specific synthetic route chosen.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes as described above. The process would be optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography, to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the imide group to an amine or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one of the substituents on the aromatic ring or the imide nitrogen is replaced by another group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions, such as in the presence of a catalyst or under reflux.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-phenylacetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe to study biological pathways.

    Industry: The compound can be used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-phenylacetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, binding to the active site and preventing the enzyme from catalyzing its substrate. This inhibition can affect various biological pathways, depending on the enzyme targeted.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Substituents Molecular Weight Key Features
N-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-phenylacetamide C₁₆H₁₂N₂O₃ Phenyl group at acetamide 280.28 High lipophilicity due to aromatic substituent
N-[4-(Difluoromethoxy)phenyl]-2-(1,3-dioxo-isoindol-2-yl)acetamide C₁₇H₁₂F₂N₂O₄ Difluoromethoxy-phenyl group 346.29 Enhanced metabolic stability via fluorine substitution
2-(1,3-Dioxo-isoindol-2-yl)-N-ethylacetamide C₁₂H₁₂N₂O₃ Ethyl group at acetamide 232.23 Reduced steric hindrance improves solubility
N-(5-Ethyl-4-phenylthiazol-2-yl)-2-(1,3-dioxo-isoindol-2-yl)acetamide C₂₁H₁₇N₃O₃S Thiazole and ethyl-phenyl groups 391.44 Potential kinase inhibition via thiazole moiety
(2R)-2-(1,3-Dioxo-isoindol-2-yl)-2-phenyl-N-(thiazol-2-yl)acetamide C₁₉H₁₃N₃O₃S Chiral center and thiazole 363.39 Stereospecific binding to targets

Pharmacological and Toxicological Profiles

Anti-Sickle Cell Activity

A series of phthalimide-nitrate hybrids (e.g., compounds C1–C6 in –7) were designed as nitric oxide (NO) donors for sickle cell disease (SCD) therapy. Compared to N-(1,3-dioxo-isoindol-2-yl)-2-phenylacetamide:

  • Mutagenicity : Compounds with methyl or ethyl spacers between the phthalimide and nitrate groups (e.g., C1 and C2) showed lower mutagenicity (0–4,803 revertants/μmol) in Ames tests due to reduced electrophilic reactivity .
  • Genotoxicity: In vivo micronucleus tests revealed that C1–C6 induced <6 micronucleated reticulocytes (MNRET)/1,000 cells, outperforming hydroxyurea (HU), which caused up to 33.7 MNRET/1,000 cells at 100 mg/kg .

Anti-Inflammatory and Analgesic Activity

N-(1,3-dioxo-isoindol-2-yl)-2-phenylacetamide shares structural similarities with derivatives like N-(4-acetylphenyl)-2-[(1,3-dioxo-isoindol-2-yl)methyl]benzamide , which exhibited COX-2 inhibition via π-π stacking interactions with the phenylacetamide group . However, the absence of a benzamide moiety in the parent compound may limit its cyclooxygenase selectivity.

Physicochemical Properties

  • Solubility: The phenyl group in N-(1,3-dioxo-isoindol-2-yl)-2-phenylacetamide contributes to poor aqueous solubility (<0.1 mg/mL), whereas ethyl or morpholinoethoxy substituents (e.g., XXVIe in ) improve solubility via polar functional groups .
  • Hydrogen Bonding: The phthalimide core provides two hydrogen bond acceptors (O=C groups), enhancing protein binding compared to non-diketone analogues .

Biological Activity

N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-phenylacetamide, also known as a derivative of isoindole, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which combines the isoindole framework with phenylacetamide functionalities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C23H15N3O6C_{23}H_{15}N_{3}O_{6} with a molecular weight of 429.38 g/mol. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC23H15N3O6C_{23}H_{15}N_{3}O_{6}
Molecular Weight429.38 g/mol
CAS Number33311-76-1
SMILES[O-]N+c1ccc(NC(=O)CN2C(=O)c3ccccc3C2=O)c(c1)C(=O)c4ccccc4

Antimicrobial Activity

Research has indicated that compounds containing the isoindole moiety exhibit significant antimicrobial properties. A study focusing on various derivatives demonstrated that certain isoindole compounds possess notable antibacterial and antifungal activities. Specifically, derivatives similar to this compound were tested against various bacterial strains including Staphylococcus aureus and Escherichia coli, revealing effective inhibition at specific concentrations.

Case Studies

  • Antibacterial Activity :
    • A comparative study evaluated the antibacterial efficacy of this compound against several strains. The Minimum Inhibitory Concentration (MIC) values ranged from 31.25 µg/mL to 1250 µg/mL depending on the strain tested.
    • Notably, compounds with similar structures demonstrated excellent activity against S. aureus and Pseudomonas aeruginosa, indicating a promising avenue for developing new antibacterial agents.
  • Antifungal Activity :
    • In antifungal assays, the compound exhibited significant activity against Candida albicans, with MIC values indicating effective inhibition at lower concentrations compared to standard antifungal agents.

The biological activity of this compound may be attributed to its ability to interfere with essential cellular processes in target microorganisms. The presence of the dioxoisoindole structure likely enhances its interaction with microbial enzymes or cell membranes, disrupting normal function.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of isoindole derivatives. Modifications on the phenyl ring or the dioxo group can significantly affect antimicrobial potency. For instance:

ModificationEffect on Activity
Substitution on Phenyl RingEnhanced antibacterial activity observed
Alteration of Dioxo GroupVariations in antifungal efficacy noted

Q & A

Q. What are the standard synthetic routes for N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-phenylacetamide, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions. A common approach involves coupling a phthalimide derivative with phenylacetic acid derivatives. For example:
  • Step 1 : Activation of the phthalimide core using reagents like thionyl chloride or carbodiimides.
  • Step 2 : Amidation with phenylacetamide precursors under reflux in anhydrous solvents (e.g., DMF or THF).
  • Step 3 : Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .
    To optimize purity, monitor reaction progress using TLC (Rf ~0.4 in ethyl acetate/hexane 1:1) and ensure inert conditions (argon/nitrogen atmosphere) to prevent hydrolysis of the dioxoisoindole moiety.

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer : Use a combination of:
  • 1H/13C NMR : Confirm the presence of the phenylacetamide (δ 7.2–7.5 ppm for aromatic protons) and isoindole-dione (δ 4.3–4.5 ppm for methylene protons adjacent to carbonyl groups) .
  • FT-IR : Identify key functional groups (C=O stretches at 1700–1750 cm⁻¹ for dioxoisoindole and amide bonds) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (C16H12N2O3, theoretical [M+H]+ = 281.0926) .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental spectroscopic data and computational predictions for derivatives of this compound?

  • Methodological Answer : Discrepancies often arise from solvation effects or conformational flexibility. To address this:
  • Perform X-ray crystallography to obtain definitive structural data (e.g., bond angles and torsional strain) .
  • Use density functional theory (DFT) with solvent models (e.g., PCM for ethanol) to simulate NMR/IR spectra and compare with experimental results .
  • Adjust computational parameters (e.g., basis sets like B3LYP/6-311+G(d,p)) to better match observed data .

Q. What strategies are recommended for optimizing reaction conditions when synthesizing this compound with unstable intermediates?

  • Methodological Answer : For unstable intermediates (e.g., activated phthalimide intermediates):
  • Use low-temperature conditions (−20°C to 0°C) during coupling steps to minimize decomposition .
  • Employ in-situ generation of reactive species (e.g., using DCC/HOBt for amidation without isolating intermediates) .
  • Replace traditional workup with flow chemistry to reduce exposure to moisture/oxygen .

Q. How can structure-activity relationship (SAR) studies be systematically designed to enhance the biological activity of this compound derivatives?

  • Methodological Answer : Follow this workflow:
  • Step 1 : Synthesize derivatives with modifications at the phenylacetamide (e.g., electron-withdrawing groups at para positions) or isoindole-dione (e.g., halogen substitutions) .
  • Step 2 : Screen for bioactivity (e.g., kinase inhibition assays) and correlate substituents with potency (IC50 values).
  • Step 3 : Use molecular docking (AutoDock Vina) to predict binding modes to targets like HDACs or PARP .
  • Step 4 : Validate top candidates in cell-based assays (e.g., apoptosis in cancer cell lines) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-phenylacetamide
Reactant of Route 2
Reactant of Route 2
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-phenylacetamide

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